Ethyl 1-aminoisoquinoline-4-carboxylate
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Overview
Description
Ethyl 1-aminoisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-aminoisoquinoline-4-carboxylate typically involves the condensation of isoquinoline derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 1-aminoisoquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Similar in structure and biological activities.
Isoquinoline derivatives: Share similar chemical properties and applications.
Indole derivatives: Known for their diverse biological activities and applications.
Uniqueness
Ethyl 1-aminoisoquinoline-4-carboxylate is unique due to its specific structural features and the presence of both an amino group and an ester group. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 1-aminoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPFHQAKDUFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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